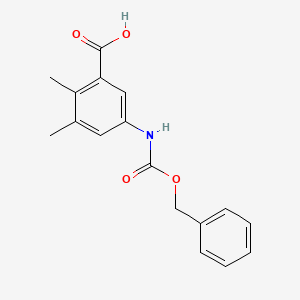
2-(Pentylsulfanyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentylsulfanyl)-1-phenylethan-1-one: 1-phenyl-2-(pentylthio)ethanone , is an organic compound. Its chemical formula is C12H16OS . The compound features a phenyl group attached to a central ethanone (ketone) moiety, with a pentylthio (sulfanyl) substituent.
Métodos De Preparación
Synthetic Routes:
Thioether Synthesis: The compound can be synthesized by reacting (acetophenone) with (pentylthiol) in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.
Radical Addition: Another approach involves the radical addition of a pentyl radical to the phenyl ring of acetophenone. This method requires specific conditions and initiators.
Industrial Production: Industrial-scale production methods typically involve the thioether synthesis route due to its practicality and efficiency.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The ketone group in 2-(Pentylsulfanyl)-1-phenylethan-1-one can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The sulfur atom allows for nucleophilic substitution reactions, leading to various derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkyl halides or other nucleophiles.
- Oxidation: this compound → 2-(Pentylsulfanyl)-1-phenylethanoic acid
- Reduction: this compound → 2-(Pentylsulfanyl)-1-phenylethanol
Aplicaciones Científicas De Investigación
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Flavor and Fragrance Industry: Contributes to the aroma of certain foods and perfumes.
Medicinal Chemistry: Investigated for potential pharmacological activities.
Mecanismo De Acción
The exact mechanism of action for 2-(Pentylsulfanyl)-1-phenylethan-1-one depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways.
Comparación Con Compuestos Similares
While 2-(Pentylsulfanyl)-1-phenylethan-1-one is unique due to its sulfur-containing substituent, similar compounds include:
1-Phenylethanone: Lacks the sulfur atom.
1-Phenyl-2-(methylthio)ethanone: Contains a methylthio group instead of pentylthio.
Propiedades
Número CAS |
114628-96-5 |
|---|---|
Fórmula molecular |
C13H18OS |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
2-pentylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C13H18OS/c1-2-3-7-10-15-11-13(14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
Clave InChI |
ZZTHRKOAMWRQTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


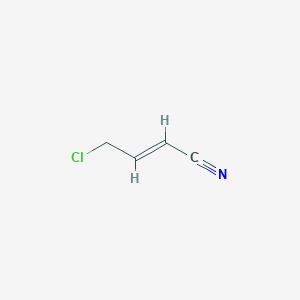
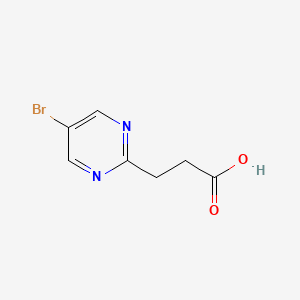

![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
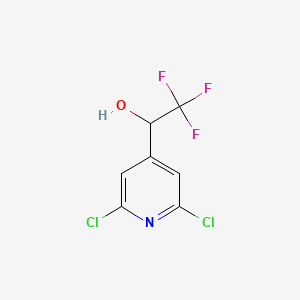
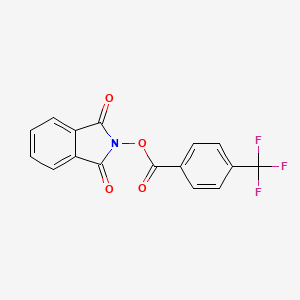
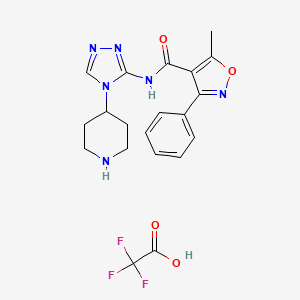
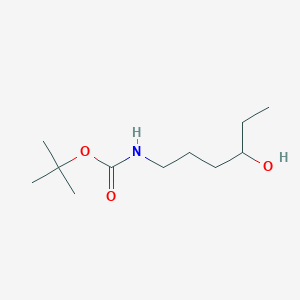
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
